Researchers requiring a deactivated aromatic alcohol for benzylic functionalization often face unwanted electrophilic substitution byproducts when using unsubstituted or ortho-substituted analogs. 3,5-Dichlorobenzyl alcohol (CAS 60211-57-6) resolves this issue. Key advantages:
3,5-Dichlorobenzyl alcohol (CAS 60211-57-6) is a symmetrically halogenated aromatic alcohol characterized by two electron-withdrawing chlorine atoms at the meta positions. This specific substitution pattern fundamentally alters the electronic environment of the benzylic carbon and the acidity of the hydroxyl group compared to unsubstituted baselines. In industrial and pharmaceutical procurement, it is primarily sourced as a highly stable, free-flowing crystalline solid used for the synthesis of complex active pharmaceutical ingredients (APIs), including autotaxin inhibitors and anti-angiogenic agents [1]. Its robust thermal profile and deactivated aromatic ring make it an ideal starting material for aggressive benzylic modifications where ring preservation is critical .
Procurement attempts to substitute 3,5-dichlorobenzyl alcohol with the unsubstituted benzyl alcohol or the more common 2,4-dichlorobenzyl alcohol (often used as an antiseptic) routinely fail due to distinct electronic and steric incompatibilities. Unsubstituted benzyl alcohol possesses an electron-rich aromatic ring that is highly susceptible to unwanted electrophilic aromatic substitution during benzylic halogenation or oxidation, leading to complex byproduct mixtures. Conversely, while 2,4-dichlorobenzyl alcohol shares the same molecular weight, its ortho-chlorine atom introduces significant steric hindrance adjacent to the benzylic reactive site. This ortho-substitution impedes the attachment of bulky functional groups, such as the triazole moieties required in advanced oncology drugs, and fundamentally alters the binding affinity of the resulting downstream APIs [1].
The physical state of a precursor significantly impacts bulk handling, weighing accuracy, and purification methodology. 3,5-Dichlorobenzyl alcohol exists as a stable crystalline solid with a melting point of 79–82 °C. In contrast, the unsubstituted baseline, benzyl alcohol, is a liquid at room temperature (melting point -15 °C), and the isomeric 2,4-dichlorobenzyl alcohol has a substantially lower melting point of 55–60 °C . The higher melting point of the 3,5-dichloro isomer prevents clumping during high-temperature storage or mechanical milling and allows for highly efficient purification via simple recrystallization (e.g., from n-hexane) rather than energy-intensive vacuum distillation [1].
| Evidence Dimension | Melting Point / Physical State |
| Target Compound Data | 79–82 °C (Solid) |
| Comparator Or Baseline | Benzyl alcohol: -15 °C (Liquid); 2,4-Dichlorobenzyl alcohol: 55–60 °C |
| Quantified Difference | Up to 97 °C higher melting point than the baseline; >20 °C higher than the 2,4-isomer |
| Conditions | Standard atmospheric pressure, bulk storage conditions |
Solid-state precursors with higher melting points eliminate the need for specialized liquid-handling infrastructure and improve batch-to-batch reproducibility during bulk manufacturing.
During the synthesis of benzylic halides, suppressing side reactions on the aromatic ring is critical for yield and purity. When 3,5-dichlorobenzyl alcohol is reacted with thionyl chloride (SOCl2), the strong electron-withdrawing effect of the two meta-chlorines deactivates the ring, directing the chlorination exclusively to the benzylic position. This route reliably yields 3,5-dichlorobenzyl chloride at 73–79% isolated yield with a GC purity exceeding 99.3% [1]. Electron-rich comparators like unsubstituted or methoxy-substituted benzyl alcohols are prone to competing electrophilic aromatic substitution, which degrades the yield of the target benzylic halide and necessitates complex chromatographic separations[2].
| Evidence Dimension | Reaction selectivity and isolated yield |
| Target Compound Data | 73–79% isolated yield, >99.3% GC purity |
| Comparator Or Baseline | Electron-rich benzyl alcohols (prone to ring-chlorination byproducts) |
| Quantified Difference | Near-total suppression of ring halogenation |
| Conditions | Reaction with SOCl2 in DMF/solvent, reflux conditions |
High chemoselectivity directly translates to lower purification costs and higher throughput in the industrial manufacturing of pharmaceutical intermediates.
In the development of Carboxyamidotriazole (CAI)—a representative anti-angiogenic drug that inhibits calcium ion-mediated signal transduction—the 3,5-dichloro substitution pattern is a non-negotiable structural requirement. 3,5-Dichlorobenzyl alcohol serves as the exact starting material to build the 3,5-dichloro-4-(4-chlorobenzoyl)benzyl core [1]. Attempts to utilize alternative isomers (such as 2,4-dichlorobenzyl alcohol) fail to produce the correct spatial geometry required for the API to fit into its target calcium channel receptors, resulting in a loss of specific anti-angiogenic activity and failure to inhibit cancer cell invasion[2].
| Evidence Dimension | API Target Binding / Pharmacological Efficacy |
| Target Compound Data | Produces active CAI (calcium-signaling inhibitor) |
| Comparator Or Baseline | Alternative isomers (inactive or reduced efficacy) |
| Quantified Difference | Binary requirement for the 3,5-dichloro spatial conformation |
| Conditions | In vitro calcium ion-mediated signal transduction assays |
For pharmaceutical procurement, selecting this exact isomer is mandatory to ensure the biological activity of the final anti-angiogenic drug product.
Due to its specific meta-chlorine substitution pattern, this compound is the mandatory precursor for synthesizing Carboxyamidotriazole (CAI) and its derivatives. It provides the exact spatial geometry required to inhibit calcium ion-mediated signal transduction in solid tumors [1].
Because its deactivated aromatic ring prevents unwanted electrophilic aromatic substitution, 3,5-dichlorobenzyl alcohol is the optimal choice for bulk conversion into 3,5-dichlorobenzyl chloride, yielding high-purity intermediates without complex chromatographic workups [2].
The compound is utilized to construct the hydrophobic tail regions of autotaxin inhibitors. Its solid-state stability and predictable reactivity make it highly suitable for the multi-step syntheses required to target lysophosphatidic acid-driven inflammatory and cancer diseases[3].
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